2-(4-Fluorophenyl)-5-((methoxycarbonyl)amino)pyrimidin-4-one-3-ethanoylvaline-trifluoromethylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenyl)-5-((methoxycarbonyl)amino)pyrimidin-4-one-3-ethanoylvaline-trifluoromethylketone is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as FMK, and it is a potent inhibitor of cysteine proteases. FMK has been extensively studied for its potential applications in various fields, including cancer research, drug development, and immunology.
Mechanism of Action
The mechanism of action of FMK involves the inhibition of cysteine proteases. FMK irreversibly binds to the active site of cysteine proteases, preventing their activity. This inhibition leads to the accumulation of pro-apoptotic proteins, resulting in the induction of apoptosis.
Biochemical and physiological effects:
FMK has been shown to have several biochemical and physiological effects. Inhibition of cysteine proteases by FMK has been linked to the induction of apoptosis in cancer cells. FMK has also been shown to modulate the immune response by inhibiting the activity of cysteine proteases involved in antigen processing and presentation.
Advantages and Limitations for Lab Experiments
FMK has several advantages for use in lab experiments. It is a potent and specific inhibitor of cysteine proteases, making it a valuable tool for studying their role in various cellular processes. However, FMK has some limitations, including its irreversible binding to cysteine proteases, which can make it difficult to study their activity over time.
Future Directions
There are several future directions for the study of FMK. One potential area of research is the development of more potent and specific inhibitors of cysteine proteases. Another area of research involves the use of FMK in combination with other therapeutic agents for the treatment of various diseases, including cancer and autoimmune disorders. Additionally, the study of the role of cysteine proteases in various cellular processes and diseases is an area of ongoing research.
Synthesis Methods
The synthesis of FMK involves several steps, including the condensation of 4-fluorobenzaldehyde with urea to form 2-(4-fluorophenyl)-5-amino-4-oxo-1,4-dihydropyrimidine-6-carboxylic acid. This intermediate is then reacted with methyl chloroformate to produce the corresponding methyl ester. The final step involves the reaction of the methyl ester with L-valine and trifluoromethylketone to form FMK.
Scientific Research Applications
FMK has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research involves the use of FMK as an inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a crucial role in various cellular processes, including apoptosis, antigen processing, and inflammation. FMK has been shown to inhibit the activity of cysteine proteases, making it a potential therapeutic agent for the treatment of various diseases.
properties
CAS RN |
154753-62-5 |
---|---|
Product Name |
2-(4-Fluorophenyl)-5-((methoxycarbonyl)amino)pyrimidin-4-one-3-ethanoylvaline-trifluoromethylketone |
Molecular Formula |
C20H20F4N4O5 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
methyl N-[2-(4-fluorophenyl)-6-oxo-1-[2-oxo-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)amino]ethyl]pyrimidin-5-yl]carbamate |
InChI |
InChI=1S/C20H20F4N4O5/c1-10(2)15(16(30)20(22,23)24)27-14(29)9-28-17(11-4-6-12(21)7-5-11)25-8-13(18(28)31)26-19(32)33-3/h4-8,10,15H,9H2,1-3H3,(H,26,32)(H,27,29) |
InChI Key |
WRYIHTCWDNVQMS-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)CN1C(=NC=C(C1=O)NC(=O)OC)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)C(C(=O)C(F)(F)F)NC(=O)CN1C(=NC=C(C1=O)NC(=O)OC)C2=CC=C(C=C2)F |
synonyms |
2-(4-fluorophenyl)-5-((methoxycarbonyl)amino)pyrimidin-4-one-3-ethanoylvaline-trifluoromethylketone 3-aminopyrimidine-TFMK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.